![molecular formula C18H28N2O4 B5666048 1-{3-[(3R*,4R*)-4-hydroxy-4-(2-methoxyethyl)-3-methyl-1-piperidinyl]-3-oxopropyl}-6-methyl-2(1H)-pyridinone](/img/structure/B5666048.png)
1-{3-[(3R*,4R*)-4-hydroxy-4-(2-methoxyethyl)-3-methyl-1-piperidinyl]-3-oxopropyl}-6-methyl-2(1H)-pyridinone
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, including condensation, cyclization, and functional group transformations. For instance, the synthesis of functionalized 4H-Pyrano[3,2-c]pyridines from 4-hydroxy-6-methyl-2-pyridone involves reactions with benzylidenemalononitriles and α-cyanoacrylic esters, leading to the formation of corresponding pyranopyridines, showcasing the complexity and versatility of reactions involving pyridone derivatives (Mekheimer, Mohamed, & Sadek, 1997).
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been analyzed through various techniques such as X-ray crystallography. These analyses reveal significant details about molecular geometry, including bond lengths, angles, and the overall three-dimensional arrangement of atoms within the molecule. For example, studies on the structures of 3-hydroxy-1-(2-methoxyethyl)-2-methyl-4(1H)-pyridinone and its derivatives have provided insights into their quinoid and aromatic forms, highlighting the impact of substituents on molecular geometry (Xiao et al., 1993).
Chemical Reactions and Properties
Chemical reactions involving the target molecule and its derivatives can lead to a wide range of products, depending on the reactants and conditions used. These reactions can include ring opening and closure, nucleophilic substitutions, and electrophilic additions, demonstrating the compound's chemical versatility. For instance, the reaction of 4-hydroxy-6-methyl-2-pyridone with various reagents leads to different classes of compounds, illustrating the reactivity and potential for chemical modification of such molecules (Mekheimer, Mohamed, & Sadek, 1997).
Physical Properties Analysis
The physical properties of compounds, including melting points, boiling points, solubility, and crystal structure, are crucial for understanding their behavior in different environments and applications. For example, the crystal structure determination of related compounds helps in understanding the molecular packing, hydrogen bonding, and other intermolecular interactions, which are essential for predicting solubility and stability (Zhu et al., 2009).
Chemical Properties Analysis
Chemical properties, including acidity, basicity, reactivity towards various reagents, and the ability to undergo specific chemical transformations, are critical for the compound's applications in synthesis and industry. Studies on related compounds have detailed their reactivity patterns, providing insights into how structural features influence chemical behavior and reactivity (Mekheimer, Mohamed, & Sadek, 1997).
properties
IUPAC Name |
1-[3-[(3R,4R)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]-3-oxopropyl]-6-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-14-13-19(11-8-18(14,23)9-12-24-3)16(21)7-10-20-15(2)5-4-6-17(20)22/h4-6,14,23H,7-13H2,1-3H3/t14-,18-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXHYQKHQGGGFX-RDTXWAMCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(CCOC)O)C(=O)CCN2C(=CC=CC2=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(CCOC)O)C(=O)CCN2C(=CC=CC2=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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